(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
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Description
(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Logic Gates
Compounds designed with fluorophore, piperazine receptor, and aryl group components, including those with structural similarity to the queried molecule, have been developed as fluorescent logic gates. These molecules can reconfigure logic functions based on solvent polarity, demonstrating potential applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, incorporating elements of the queried chemical structure, have been synthesized and found to possess good to moderate antimicrobial activities against various microorganisms. This underscores the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Spectral and Docking Studies
Novel compounds related to the query, with structural optimizations and analyses via density functional theory (DFT), have shown potential antibacterial activities. These studies provide insights into the molecular properties and reactive behaviors of complex molecules (Shahana & Yardily, 2020).
Antitumor and Antimicrobial Syntheses
New pyridine derivatives have been synthesized and tested for antimicrobial activity, demonstrating the versatility of such compounds in pharmaceutical applications. These studies highlight the importance of structural variation in achieving specific biological effects (Patel et al., 2011).
High-Efficacy Receptor Activation
Research on compounds with high-efficacy receptor agonist properties, such as those related to the queried molecule, has shown potential in treating chronic nociceptive and neuropathic pain. This demonstrates the therapeutic potential of complex molecules in addressing difficult-to-treat conditions (Colpaert et al., 2004).
Properties
IUPAC Name |
[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c21-14-4-2-6-16(12-14)25-7-9-26(10-8-25)20(27)19-17(23)18(24-28-19)13-3-1-5-15(22)11-13/h1-6,11-12H,7-10,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIIZOMCXRSIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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